7-chloro-3,3,5-trimethyl-2,3-dihydro-1H-indole
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Overview
Description
7-chloro-3,3,5-trimethyl-2,3-dihydro-1H-indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in many natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes a chlorine atom and three methyl groups attached to the indole ring, making it a valuable molecule for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-3,3,5-trimethyl-2,3-dihydro-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole structure . Another method includes the cyclization of appropriate precursors in the presence of catalysts such as methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
7-chloro-3,3,5-trimethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert the indole ring to a more saturated form.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like chlorine, bromine, or sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
7-chloro-3,3,5-trimethyl-2,3-dihydro-1H-indole has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 7-chloro-3,3,5-trimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: Another indole derivative with significant biological activities.
2,3-Dihydro-1H-indole: A simpler indole derivative used in various chemical reactions.
5-chloro-2,3-dihydro-1H-indole: A closely related compound with similar structural features
Uniqueness
7-chloro-3,3,5-trimethyl-2,3-dihydro-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
7-Chloro-3,3,5-trimethyl-2,3-dihydro-1H-indole is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its neuroprotective and antioxidant properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H12ClN, with a molecular weight of 209.67 g/mol. The compound features a chlorine atom at the 7-position and three methyl groups at the 3, 3, and 5 positions of the indole ring. This unique arrangement contributes to its distinct chemical properties and biological activities.
Neuroprotective Effects
Research indicates that this compound exhibits significant neuroprotective effects. Studies have shown its potential in mitigating neuronal damage associated with oxidative stress and neurodegenerative diseases. The compound may act by modulating various signaling pathways and reducing reactive oxygen species (ROS) levels in neuronal cells.
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated through various assays. It has been found to scavenge free radicals effectively, thereby protecting cells from oxidative damage. This property is particularly beneficial in the context of diseases characterized by oxidative stress.
The mechanism by which this compound exerts its biological effects involves interactions with specific receptors or enzymes within biological systems. Preliminary studies suggest that it may influence cellular processes related to apoptosis and inflammation .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential. The following table summarizes some related compounds and their structural similarities:
Compound Name | Structure Description | Similarity |
---|---|---|
Diazepam | Contains a benzodiazepine structure | High |
Indole-3-acetic acid | A plant hormone derived from tryptophan | Moderate |
6-Chloro-2,3-dihydro-1H-indole | Similar indole structure with different substituents | High |
5-Chloroindoline hydrochloride | Another chlorinated indole derivative | Moderate |
The specific arrangement of chlorine and methyl groups in this compound sets it apart from other indole derivatives by conferring unique reactivity patterns and biological activities.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Neuroprotection in Cell Models : In vitro studies have demonstrated that treatment with this compound significantly reduces cell death in neuronal cell lines exposed to oxidative stressors. The compound's ability to lower ROS levels was quantified using DCFDA assays .
- Antioxidant Activity Assessment : The antioxidant potential was evaluated using DPPH and ABTS radical scavenging assays. Results indicated that the compound exhibits strong radical scavenging activity comparable to standard antioxidants like ascorbic acid.
Properties
Molecular Formula |
C11H14ClN |
---|---|
Molecular Weight |
195.69 g/mol |
IUPAC Name |
7-chloro-3,3,5-trimethyl-1,2-dihydroindole |
InChI |
InChI=1S/C11H14ClN/c1-7-4-8-10(9(12)5-7)13-6-11(8,2)3/h4-5,13H,6H2,1-3H3 |
InChI Key |
PFCUIUHSDNKDOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)Cl)NCC2(C)C |
Origin of Product |
United States |
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